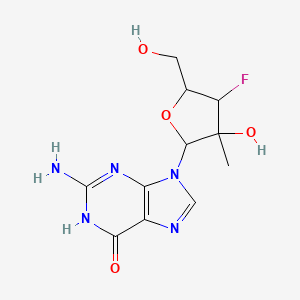

3'-Deoxy-3'-fluoro-2'-C-methylguanosine

Description

Overview of Nucleoside Analogs as Therapeutic Agents

Nucleoside analogs are a class of synthetic compounds that are structurally similar to natural nucleosides, the fundamental components of nucleic acids. nih.gov In order to exert their therapeutic effect, these analogs are typically metabolized within the cell to their active triphosphate form. This active form can then interfere with the synthesis of DNA or RNA, a process crucial for the replication of viruses and the proliferation of cancer cells. nih.gov

The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral polymerases, the enzymes responsible for replicating the viral genome. nih.gov Once incorporated into a growing nucleic acid chain, these analogs can act as chain terminators, preventing further elongation. nih.gov This is often due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond that links nucleosides together. nih.gov Because viral polymerases are often less selective than their human counterparts, nucleoside analogs can be preferentially utilized by the virus, leading to a targeted therapeutic effect. nih.gov

Historical Context and Evolution of Fluorinated Nucleosides in Antiviral Research

The introduction of fluorine into nucleoside analogs has been a pivotal strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the therapeutic profile of a drug. nih.gov In the context of nucleoside analogs, fluorination can increase metabolic stability by protecting the molecule from enzymatic degradation. nih.gov

The strategic placement of a fluorine atom on the sugar moiety of a nucleoside can also influence its biological activity. For instance, the presence of a fluorine atom at the 2' or 3' position of the ribose ring can lock the sugar into a specific conformation, which may enhance its binding to viral enzymes. nih.gov The development of fluorinated nucleosides has a rich history, with numerous successful antiviral drugs, such as sofosbuvir (B1194449) (a 2'-fluoro-2'-methyluridine prodrug), demonstrating the power of this approach. nih.gov

Significance of Guanosine (B1672433) Analogs in Antiviral Strategies

Guanosine and its deoxyribose counterpart, deoxyguanosine, are essential components of viral nucleic acids. Consequently, analogs of guanosine have been a major focus of antiviral drug development. acs.org The cellular machinery that metabolizes guanosine can also process its analogs, converting them into their active triphosphate forms. acs.org

Several highly successful antiviral drugs are guanosine analogs. Acyclovir and its prodrug valacyclovir, for example, are widely used to treat herpes simplex virus (HSV) infections. Ganciclovir is another important guanosine analog used for the treatment of cytomegalovirus (CMV) infections. These analogs are selectively phosphorylated by viral kinases in infected cells, leading to their accumulation and subsequent incorporation into the viral DNA, where they act as chain terminators. acs.org The clinical success of these agents underscores the importance of guanosine as a scaffold for the design of novel antiviral therapies.

Research Trajectory and Importance of 3'-Deoxy-3'-fluoro-2'-C-methylguanosine Studies

While direct and extensive research on this compound is not widely published, its chemical structure represents a logical and compelling convergence of several successful antiviral design strategies. The rationale for its synthesis and study can be inferred from the well-documented effects of its individual modifications on other nucleoside analogs.

The 3'-deoxy-3'-fluoro modification is known to confer potent antiviral activity. For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral effects against a range of RNA viruses. nih.gov The fluorine atom at the 3' position, combined with the absence of a hydroxyl group, makes it an effective chain terminator for viral RNA-dependent RNA polymerases. nih.gov It is reasonable to hypothesize that a similar modification on a guanosine nucleoside would exhibit comparable inhibitory properties.

The 2'-C-methyl modification has also been a key feature in the development of potent antiviral agents, most notably against the hepatitis C virus (HCV). 2'-C-methyladenosine and 2'-C-methylguanosine have been shown to be powerful inhibitors of the HCV NS5B polymerase. This modification is thought to enhance the binding of the nucleoside triphosphate to the viral polymerase and interfere with the proper positioning of the incoming nucleotide, thereby halting replication.

The combination of a 3'-fluoro and a 2'-C-methyl group on a guanosine scaffold, as in this compound, represents a rational approach to creating a highly potent and potentially broad-spectrum antiviral agent. This dual modification could synergistically enhance the compound's ability to be incorporated by viral polymerases and effectively terminate nucleic acid chain elongation. Furthermore, the fluorination could improve the metabolic stability of the compound.

The study of such complex, multi-modified nucleosides is at the forefront of antiviral research. The synthesis and evaluation of this compound would provide valuable insights into the interplay of these modifications and their combined effect on antiviral activity and selectivity.

Below is a table of related nucleoside analogs and their documented antiviral activities, which provides a context for the potential of this compound.

| Compound Name | Modification(s) | Target Virus(es) | Reported Activity |

| 3'-Deoxy-3'-fluoroadenosine | 3'-deoxy, 3'-fluoro | Tick-borne encephalitis virus, Zika virus, West Nile virus | Low-micromolar antiviral effect in vitro. nih.gov |

| 2'-C-methylguanosine | 2'-C-methyl | Hepatitis C virus | Potent inhibitor of HCV replication. |

| Sofosbuvir | 2'-deoxy, 2'-fluoro, 2'-C-methyl (on uridine) | Hepatitis C virus | Approved drug for HCV infection. nih.gov |

| Acyclovir | Acyclic sugar | Herpes simplex virus | Widely used antiviral drug. acs.org |

| Ganciclovir | Acyclic sugar | Cytomegalovirus | Important antiviral agent for CMV. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN5O4 |

|---|---|

Molecular Weight |

299.26 g/mol |

IUPAC Name |

2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19) |

InChI Key |

FWLVLYHLIABSLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Deoxy 3 Fluoro 2 C Methylguanosine

Stereoselective Synthesis Pathways of the Nucleoside Core

The construction of the 3'-Deoxy-3'-fluoro-2'-C-methylguanosine core is a significant challenge in synthetic organic chemistry, demanding precise control over multiple stereocenters on the furanose ring. Convergent synthetic strategies are generally favored, allowing for the independent synthesis of the modified sugar and the nucleobase before their coupling. nih.govmdpi.com

Key Precursors and Intermediates in Stereocontrolled Construction

The stereoselective synthesis of the nucleoside core typically begins with a readily available carbohydrate starting material, which is chemically modified to introduce the required substituents. A common strategy involves the use of a ribonolactol precursor, which serves as a versatile starting point for the necessary chemical transformations. nih.gov

A critical intermediate in many synthetic routes is a 2'-ketonucleoside. This intermediate is pivotal as it allows for the sequential and stereocontrolled introduction of the C-methyl and fluoro groups at the 2'-position. Another key intermediate is the 1-α-bromo sugar, which can be prepared from a corresponding 1-β-lactol under mild bromination conditions. acs.orgtandfonline.com This bromo sugar is essential for the subsequent glycosylation reaction with the guanine (B1146940) base, a crucial step in forming the complete nucleoside.

Strategies for Introduction of Fluorine and Methyl Substituents

The introduction of the key 2'-C-methyl and 3'-fluoro substituents requires carefully orchestrated, stereoselective reactions.

Introduction of the 2'-C-Methyl Group: The 2'-β-C-methyl group is typically installed via a nucleophilic addition to a 2'-ketone intermediate. The use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), allows for the addition of the methyl group to the carbonyl. tandfonline.comtandfonline.com The stereochemical outcome of this addition is crucial and is influenced by the steric environment of the sugar ring and the reaction conditions.

Introduction of the 3'-Fluoro Group: The introduction of the 3'-fluoro substituent is often achieved through deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed to replace a hydroxyl group with fluorine. tandfonline.comrsc.org For the synthesis of 3'-deoxy-3'-fluoro-β-D-ribofuranosyl guanine, a xylo-configured nucleoside precursor is reacted with DAST, leading to the desired ribo-configured product through an Sₙ2-type displacement. rsc.orgacs.org Alternative, more recent strategies involve an electrophilic fluorination manifold using reagents like N-fluorobenzenesulfonimide (NFSI), which can offer advantages in terms of safety and scalability. acs.org The stability of the glycosidic bond of a nucleoside is often enhanced by the presence of a fluorine atom at the 2' or 3' position of the sugar moiety. nih.gov

Design and Synthesis of Prodrugs of this compound Monophosphate

To overcome the inefficient intracellular conversion of the parent nucleoside to its active triphosphate form, various prodrug strategies have been developed. nih.govacs.org These approaches aim to deliver the 5'-monophosphate form of the drug directly into the target cell, thereby bypassing the often rate-limiting initial phosphorylation step. nih.govnih.gov

Phosphoramidate (B1195095) Prodrug Approaches (e.g., PSI-352938, PSI-353661)

The phosphoramidate prodrug, or ProTide, approach is a widely successful strategy for masking the negative charges of the phosphate (B84403) group, thereby improving cell permeability. researchgate.netcardiff.ac.uknih.gov This strategy involves attaching an aryl group and an amino acid ester to the phosphorus atom. acs.org

PSI-353661 is a notable example of a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. nih.gov Its synthesis involves the reaction of the parent nucleoside with a phosphorochloridate reagent in the presence of a catalyst like N-methylimidazole to form the phosphoramidate moiety. nih.gov This approach has been shown to increase the potency of the parent nucleoside by over 1000-fold in cell-based assays due to higher intracellular concentrations of the corresponding triphosphate. nih.govacs.org The metabolic activation of PSI-353661 is initiated by the hydrolysis of its carboxyl ester by cellular enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.gov

PSI-352938 , while sometimes discussed in the context of phosphoramidates, is more accurately described as a cyclic phosphate prodrug, which is detailed in the next section. acs.orgnih.gov

Table 1: Key Phosphoramidate and Cyclic Phosphate Prodrugs

| Compound Name | Prodrug Type | Key Synthetic Feature | Activation Target |

|---|---|---|---|

| PSI-353661 | Linear Phosphoramidate (ProTide) | Coupling of nucleoside with a phosphorochloridate reagent. nih.gov | Hydrolysis by Cathepsin A and Carboxylesterase 1 (CES1). nih.gov |

| PSI-352938 | Cyclic Phosphate | Diastereoselective intramolecular cyclization to form a 3',5'-cyclic phosphate. acs.org | Bypasses the initial phosphorylation step. nih.gov |

Development of Cyclic Phosphoramidate Prodrugs for Targeted Delivery

Cyclic phosphoramidate prodrugs represent an advancement aimed at improving delivery and stability. PSI-352938 is a prominent example, characterized as a β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyl 3′,5′-cyclic phosphate nucleotide prodrug. acs.orgtandfonline.com

The synthesis of these cyclic structures presents unique challenges. The construction of the cis-Rp 3′,5′-cyclic phosphate in PSI-352938 was achieved using isopropyl phosphorodichloridate. acs.org A critical factor in achieving high diastereoselectivity (>95%) during the final cyclization step was the use of a specific base combination of triethylamine (B128534) (Et₃N) and N-methylimidazole (NMI). acs.org This method proved to be efficient and scalable for multi-kilogram production. acs.org

Research has also focused on designing cyclic phosphoramidate prodrugs for targeted delivery. For instance, various prodrug moieties have been designed to effectively deliver 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate into peripheral blood mononuclear cells (PBMCs), which are major targets for viruses like dengue. nih.govnih.gov The synthesis of these targeted prodrugs can involve reacting the protected guanosine (B1672433) analog with a pentafluorophenyl ester agent, followed by an intramolecular cyclization to yield the desired cyclic phosphoramidate. nih.gov

Optimization of Prodrug Moieties for Intracellular Delivery Efficiency

The primary goal of a prodrug is to efficiently cross the cell membrane and release the active monophosphate intracellularly. acs.org The optimization of the prodrug moiety is critical for balancing chemical stability, membrane permeability, and the rate of intracellular activation.

For linear phosphoramidates like PSI-353661, optimization involves modifying the amino acid and aryl groups to fine-tune lipophilicity and susceptibility to cleavage by intracellular esterases and phosphoramidases. nih.govnih.gov The choice of the amino acid ester can significantly influence the rate of hydrolysis and subsequent activation steps. nih.gov

In the case of cyclic phosphoramidates, optimization focuses on the substituents attached to the phosphorus atom. These groups must be designed to be stable in plasma but readily cleaved within the target cell. Studies on cyclic phosphoramidates designed for anti-dengue virus activity showed a linear correlation between the intracellular triphosphate levels generated by the prodrug and its antiviral potency in PBMCs. nih.gov This highlights the success of the prodrug moiety optimization in achieving efficient intracellular delivery and subsequent conversion to the active triphosphate form.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Code | Full Chemical Name |

|---|---|

| - | This compound |

| PSI-352938 | β-D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl 3′,5′-cyclic phosphate nucleotide prodrug |

| PSI-353661 | A phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate |

| DAST | Diethylaminosulfur trifluoride |

| NFSI | N-fluorobenzenesulfonimide |

| CatA | Cathepsin A |

| CES1 | Carboxylesterase 1 |

Cellular and Molecular Mechanism of Action of 3 Deoxy 3 Fluoro 2 C Methylguanosine and Its Active Metabolites

Intracellular Activation and Phosphorylation Cascade to the Active Form

For a nucleoside analog to exert its antiviral effect, it must be transported into the host cell and undergo a series of phosphorylation events, catalyzed by host cell kinases, to yield its active 5'-triphosphate form. nih.gov This anabolic pathway is crucial for the compound's therapeutic efficacy.

Role of Host Cell Kinases in Monophosphorylation (e.g., 2'-deoxycytidine (B1670253) kinase)

The initial phosphorylation of a nucleoside to its 5'-monophosphate is often the rate-limiting step in the activation cascade. nih.gov While direct enzymatic data for 3'-Deoxy-3'-fluoro-2'-C-methylguanosine is limited, the pathways for similar nucleoside analogs are well-characterized. Human deoxycytidine kinase (dCK) is a key enzyme responsible for phosphorylating a broad range of purine (B94841) and pyrimidine (B1678525) deoxynucleosides and their analogs. psu.edu It is known to phosphorylate deoxycytidine, deoxyadenosine, and deoxyguanosine. psu.edu Studies on related cytidine (B196190) analogs, such as β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), have shown that dCK is responsible for the initial monophosphorylation step. nih.gov Given dCK's promiscuity, it is the primary candidate kinase for the initial phosphorylation of this compound.

However, the efficiency of this first step can be low. For instance, PSI-6130 is a significantly poorer substrate for dCK compared to the natural substrate, 2'-deoxycytidine. nih.gov This inefficiency is a common challenge for nucleoside analogs and often necessitates the use of prodrug strategies, such as phosphoramidates, to bypass this slow initial phosphorylation and deliver the monophosphate form directly into the cell. nih.gov

Subsequent Phosphorylation Steps to the 5'-Triphosphate Metabolite

Following the initial monophosphorylation, the nucleoside monophosphate must undergo two further phosphorylation steps to become the active triphosphate. This process is catalyzed by two distinct classes of host enzymes:

Monophosphate to Diphosphate (B83284): This conversion is catalyzed by nucleoside monophosphate kinases (NMPKs). nih.govwikipedia.org For guanosine (B1672433) analogs, the specific enzyme is guanylate kinase (GK) . nih.govwikipedia.org GK catalyzes the ATP-dependent phosphorylation of guanosine monophosphate (GMP) and its analogs to produce the corresponding diphosphate (GDP). wikipedia.org The substrate specificity of GK is critical, as some modified nucleosides may be poor substrates or even inhibitors of the enzyme. nih.gov

Diphosphate to Triphosphate: The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs) . nih.govwikipedia.org These enzymes exhibit broad substrate specificity, catalyzing the transfer of a phosphate (B84403) group from a donor nucleoside triphosphate (usually ATP) to a nucleoside diphosphate (NDP) acceptor. wikipedia.orgnih.gov NDPKs can phosphorylate a wide array of natural and modified purine and pyrimidine diphosphates to their triphosphate forms. nih.govwikipedia.org Studies have shown that while modifications to the ribose sugar can reduce the rate of phosphoryl transfer, NDPKs are generally efficient at this final activation step. nih.gov

The complete cascade for this compound is therefore hypothesized as:

Step 1: this compound → this compound-monophosphate (catalyzed by dCK).

Step 2: this compound-monophosphate → this compound-diphosphate (catalyzed by GK).

Step 3: this compound-diphosphate → this compound-triphosphate (catalyzed by NDPK).

Analysis of Rate-Limiting Steps in Metabolic Activation

For many nucleoside analogs, the initial phosphorylation to the monophosphate is the rate-limiting step in the metabolic activation pathway. nih.gov This is often due to the high substrate specificity or low catalytic efficiency of the initial kinase, such as dCK. The low rate of this first step can lead to insufficient accumulation of the active triphosphate metabolite, thereby limiting the antiviral potency of the parent nucleoside. researchgate.net

The relative inefficiency of the first phosphorylation step is a primary driver for the development of prodrugs. Phosphoramidate (B1195095) prodrugs, for example, are designed to be cleaved intracellularly, bypassing the initial kinase-dependent step and releasing the nucleoside monophosphate directly. This strategy has been shown to significantly enhance the antiviral activity of nucleoside analogs, including 2'-C-methylguanosine, by ensuring more efficient formation of the active triphosphate. nih.gov In contrast, the subsequent phosphorylation steps catalyzed by NMPKs (like guanylate kinase) and NDPKs are generally considered to be more efficient and less likely to be rate-limiting. nih.gov

Targeting Viral RNA-Dependent RNA Polymerases

The active 5'-triphosphate metabolite of this compound acts as an inhibitor of viral RNA-dependent RNA polymerases (RdRp), which are essential enzymes for the replication of RNA viruses. bkmc.edu.pk

Inhibition of Viral RdRp Activity (e.g., Hepatitis C Virus NS5B, Dengue Virus NS5)

The triphosphate form of modified guanosine analogs is a known inhibitor of the RdRp from multiple viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).

Hepatitis C Virus (HCV): The HCV non-structural protein 5B (NS5B) is the RdRp responsible for replicating the viral genome. bkmc.edu.pk The triphosphates of 2'-C-methylated nucleosides, including 2'-C-methylguanosine, are potent inhibitors of NS5B. nih.govsemanticscholar.org These analogs are incorporated into the growing viral RNA chain, after which they disrupt the polymerase's function. nih.gov The related compound, 3′-Deoxy-3′-fluoroguanosine, has also been shown to suppress viral RNA synthesis by interacting with the HCV NS5B polymerase. medchemexpress.com

Dengue Virus (DENV): The DENV non-structural protein 5 (NS5) contains the RdRp domain essential for viral replication. nih.govutmb.eduutmb.edu This polymerase is a key target for antiviral drug development. nih.gov While specific inhibitory data for this compound against DENV NS5 is not widely published, related fluorinated nucleoside analogs have demonstrated significant activity against flaviviruses, a family that includes DENV, Zika virus, and West Nile virus. nih.gov For example, 3′-deoxy-3′-fluoroadenosine shows potent, low-micromolar antiviral effects against these viruses. nih.gov This suggests that the DENV NS5 polymerase is susceptible to inhibition by nucleosides with 3'-fluoro modifications.

Below is a data table summarizing the inhibitory activity of related nucleoside triphosphate analogs against HCV NS5B polymerase.

| Inhibitor (Triphosphate Form) | Target Enzyme | Ki (μM) | Inhibition Type |

| 2'-C-Methyladenosine-TP | HCV NS5B | 1.5 | Competitive |

| 2'-C-Methylcytidine-TP | HCV NS5B | 1.6 | Competitive |

| PSI-6130-TP | HCV NS5B | 4.3 | Competitive |

| RO2433-TP (Uridine analog) | HCV NS5B | 0.141 | Competitive |

Table 1: Inhibitory constants (Ki) of various 2'-C-methyl nucleoside triphosphates against HCV NS5B polymerase. Data compiled from studies on related compounds. nih.govsemanticscholar.org

Molecular Basis of Competitive Inhibition with Natural Nucleotides

The active triphosphate of this compound functions as a competitive inhibitor of the viral RdRp. It structurally mimics the natural substrate, guanosine triphosphate (GTP), and competes for binding to the enzyme's active site. semanticscholar.org Once the analog is incorporated into the nascent viral RNA strand, its unique chemical modifications prevent or hinder the subsequent addition of the next nucleotide, leading to the termination of RNA synthesis. nih.gov

The mechanism of termination is conferred by the modifications on the sugar moiety:

3'-Fluoro Group: The substitution of the 3'-hydroxyl group (3'-OH) with a fluorine atom is a critical modification. The 3'-OH group is essential for forming the phosphodiester bond with the incoming nucleotide. By replacing it with a fluorine atom, the analog acts as a chain terminator , as the polymerase cannot catalyze the formation of the next bond in the RNA chain. nih.gov

2'-C-Methyl Group: The presence of a methyl group at the 2'-C position introduces steric hindrance. After the analog is incorporated, this bulky methyl group clashes with the incoming natural nucleotide, preventing proper alignment in the active site for the next polymerization step. This mechanism is known as non-obligate chain termination , as the analog itself contains a 3'-OH (or in this case, a 3'-F), but the polymerase is sterically blocked from continuing elongation. nih.govsemanticscholar.org

Therefore, the combination of the 3'-fluoro and 2'-C-methyl modifications provides a robust dual mechanism for halting viral replication, making this compound and its active triphosphate metabolite potent inhibitors of viral RdRp enzymes.

Mechanism of Nucleic Acid Chain Termination by the Triphosphate Metabolite

The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular conversion to an active form. As a nucleoside analog, it must undergo metabolic activation to exert its effect on viral replication. This activation process involves sequential phosphorylation by host cell kinases to yield the corresponding 5'-monophosphate, 5'-diphosphate, and ultimately the active 5'-triphosphate metabolite. nih.govmdpi.com This triphosphate derivative is structurally similar to the natural guanosine triphosphate (GTP) and is the key effector molecule responsible for inhibiting viral RNA synthesis.

The primary mechanism of action for the 5'-triphosphate of this compound is the termination of the growing nucleic acid chain during viral replication. nih.govresearchgate.net This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the genome of many RNA viruses. nih.gov

The mechanism of chain termination can be detailed in the following steps:

Competitive Inhibition: The this compound 5'-triphosphate acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP). It vies for the active site of the viral RdRp enzyme. nih.gov

Incorporation into the RNA Chain: Due to its structural mimicry, the viral polymerase recognizes the analog triphosphate and incorporates it into the nascent (growing) viral RNA strand at a position where a guanosine would normally be added. nih.govst-andrews.ac.uk

Chain Elongation Blockade: The crucial feature of this nucleoside analog is the modification at the 3' position of the ribose sugar. The absence of the 3'-hydroxyl group (a "deoxy" modification) makes it impossible for the polymerase to form the necessary 3'-5' phosphodiester bond with the next incoming nucleoside triphosphate. nih.govresearchgate.net This bond formation is fundamental for the extension of the nucleic acid chain.

Obligate Chain Termination: Once incorporated, the analog effectively caps (B75204) the RNA strand, leading to the premature cessation of RNA synthesis. This results in the production of truncated, non-functional viral genomes, thereby preventing the assembly of new, infectious virus particles. nih.govst-andrews.ac.uk Studies on similar 2'-C-methyl nucleoside analogs have confirmed that their triphosphate forms function as chain terminators once incorporated into an elongating RNA strand by the viral polymerase. nih.gov

This mechanism of action as a chain terminator is a well-established strategy for many antiviral nucleoside analogs. mdpi.com The presence of the 2'-C-methyl group and the 3'-fluoro modification in the sugar moiety enhances the compound's stability and influences its interaction with the viral polymerase, contributing to its potency as an inhibitor. nih.govmdpi.com

Research Findings on Nucleoside Analog Chain Termination

| Compound Class | Active Form | Mechanism | Target Enzyme | Key Structural Feature for Termination | Reference |

|---|---|---|---|---|---|

| 2'-C-Methylnucleosides (e.g., 2'-C-Me-G) | 5'-Triphosphate (e.g., 2'-C-Me-GTP) | Acts as a chain terminator after incorporation into the RNA strand. | Hepatitis C Virus (HCV) NS5B RNA Polymerase | Lack of a 3'-hydroxyl group for phosphodiester bond formation. | nih.gov |

| 3'-Fluoro-3'-deoxyribonucleosides | 5'-Triphosphate | Terminators of RNA synthesis. | DNA-dependent RNA polymerase from E. coli | Absence of the 3'-hydroxyl group. | researchgate.net |

| Fluorinated Nucleosides (General) | 5'-Triphosphate Metabolite | Inhibit viral polymerase activity and/or terminate the growing DNA or RNA strand. | Viral Polymerases | Modifications at the sugar moiety, often the absence of a 3'-OH group. | mdpi.com |

| β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | 5'-Triphosphate (PSI-6130-TP) | Acts as a nonobligate chain terminator and competitive inhibitor of HCV RdRp. | HCV RNA-dependent RNA Polymerase (RdRp) | Presence of 2'-C-methyl and 2'-fluoro groups, with termination occurring after incorporation. | nih.gov |

Compound Nomenclature

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| GTP | Guanosine triphosphate |

| PSI-6130 | β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine |

| 2'-C-Me-GTP | 2'-C-methylguanosine triphosphate |

| - | This compound |

Preclinical Antiviral Efficacy Studies of 3 Deoxy 3 Fluoro 2 C Methylguanosine Analogs

In Vitro Efficacy against Hepatitis C Virus (HCV)

Analogs of 3'-Deoxy-3'-fluoro-2'-C-methylguanosine have been investigated as potential inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. These nucleoside analogs are designed to be incorporated into the growing viral RNA chain, leading to premature termination and inhibition of viral replication.

Evaluation in Subgenomic and Full-Length Replicon Systems

The in vitro anti-HCV activity of these guanosine (B1672433) analogs is typically evaluated using replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating HCV RNA molecules, either as subgenomic replicons (containing the non-structural proteins necessary for replication) or full-length genomic replicons. nih.gov

A novel phosphoramidate (B1195095) prodrug of 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl-6-methoxy guanosine has demonstrated potent antiviral activity in cell-based HCV replicon assays. nih.gov In these systems, the prodrug is metabolized within the cell to its active triphosphate form, which then inhibits the HCV NS5B polymerase. The efficacy is measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces HCV RNA replication by 50%. This particular prodrug displayed nanomolar to low micromolar activity against various HCV genotypes. nih.gov

Table 1: In Vitro Anti-HCV Activity of a 2',3'-Dideoxy-2'-α-fluoro-2'-β-C-methylguanosine Phosphoramidate Prodrug in Replicon Assays

| HCV Genotype/Replicon | EC50 (µM) |

|---|---|

| GT 1a | 0.39 |

| GT 1b | 1.1 |

| GT 2a | 0.45 |

| GT 1b (S282T mutant) | 0.88 |

Data sourced from a study on a novel phosphoramidate prodrug of 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methylguanosine. nih.gov

Pan-Genotypic Activity Assessment

An ideal direct-acting antiviral for HCV should possess activity against all major HCV genotypes, a characteristic known as pan-genotypic activity. The 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methylguanosine phosphoramidate prodrug has shown promising pan-genotypic potential, with potent activity against genotypes 1a, 1b, and 2a. nih.gov Notably, it also retained significant activity against the S282T mutant replicon. nih.gov The S282T mutation in the NS5B polymerase is a known resistance-associated substitution for some nucleoside inhibitors. nih.gov

Comparative Studies with Other HCV Inhibitors

The development of direct-acting antivirals has revolutionized HCV treatment. Nucleoside inhibitors are a cornerstone of many combination therapies. A key comparator for any new nucleoside inhibitor is sofosbuvir (B1194449), a highly successful pan-genotypic uridine (B1682114) nucleotide analog inhibitor of NS5B polymerase. nih.gov While direct head-to-head comparative studies with this compound analogs are not extensively published, comparisons can be drawn from their respective in vitro activities. For instance, sofosbuvir exhibits EC50 values in the range of 0.014 to 0.11 µM against various HCV genotypes in replicon assays. nih.gov

Another relevant comparator is 2'-C-methylcytidine, one of the earlier nucleoside inhibitors studied for HCV. While active, its development was hampered by certain limitations. researchgate.net The exploration of guanosine analogs, such as the 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methylguanosine derivatives, represents an effort to improve upon the potency and resistance profile of earlier nucleoside inhibitors. nih.govnih.gov The activity of the guanosine prodrug against the S282T mutant suggests a potential advantage over some earlier 2'-methylated nucleosides. nih.govnih.gov

In Vitro Efficacy against Dengue Virus

The Flaviviridae family, which includes Dengue virus (DENV), also utilizes an RNA-dependent RNA polymerase for replication, making it a target for nucleoside analog inhibitors.

Assessment in Cellular Assay Systems Relevant to Dengue Infection (e.g., PBMCs)

Peripheral blood mononuclear cells (PBMCs) are among the major targets for Dengue virus replication in humans. nih.gov Therefore, evaluating the antiviral efficacy of compounds in these cells is highly relevant. Prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine have been assessed for their anti-dengue activity in cellular assays. nih.gov For example, a cyclic phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine demonstrated potent inhibition of DENV-2 in a human PBMC plaque assay. nih.gov

Table 2: In Vitro Anti-Dengue Virus Activity of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine Cyclic Phosphoramidate Prodrug (Compound 17) in Human PBMCs

| Virus | Assay | Cell Type | EC50 (µM) |

|---|---|---|---|

| DENV-2 | Plaque Assay | Human PBMCs | 0.09 |

Data from a study on a cyclic phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine. nih.gov

Correlation of Intracellular Triphosphate Levels with Antiviral Potency

For nucleoside analogs to exert their antiviral effect, they must be converted intracellularly to their active triphosphate form. The efficiency of this phosphorylation process can directly impact the compound's potency. Studies with various phosphoramidate prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine have shown a clear correlation between the intracellular concentration of the active triphosphate metabolite and the anti-dengue virus potency in human PBMCs. nih.gov Prodrugs that achieved higher intracellular triphosphate levels generally exhibited lower EC50 values, indicating greater antiviral activity. nih.govnih.gov This relationship underscores the importance of efficient prodrug conversion for optimal antiviral efficacy.

Table 3: Correlation Between Intracellular Triphosphate Levels and Anti-Dengue Potency of 2'-deoxy-2'-fluoro-2'-C-methylguanosine Prodrugs in Human PBMCs

| Prodrug Compound | Intracellular Triphosphate Level (pmol/10^6 cells at 10 µM) | DENV-2 EC50 in PBMCs (µM) |

|---|---|---|

| 12 | ~150 | ~0.1 |

| 5 (PSI-353661) | ~100 | ~0.2 |

| 17 | ~80 | ~0.09 |

| 14 | ~20 | ~0.8 |

| 18 | ~10 | ~1.0 |

Data illustrates the trend of higher triphosphate levels correlating with lower EC50 values (higher potency). Data adapted from Karuna et al., 2020. nih.govnih.gov

Exploratory Antiviral Potential against Other RNA Viruses (based on broader class activity)

The structural features of this compound—specifically the 2'-C-methyl group—are hallmarks of a class of nucleoside analogs with established broad-spectrum activity against a range of RNA viruses. This activity is primarily attributed to their ability to act as chain terminators of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.

The Flaviviridae family includes several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). The 2'-C-methylated nucleosides have been identified as promising lead candidates for the development of specific antivirals against these viruses. oup.com

Studies have demonstrated that 2'-C-methylated nucleosides, including 2'-C-methylguanosine, exhibit inhibitory activity against ZIKV in vitro. oup.com For instance, 2'-C-methylguanosine showed a reduction in ZIKV replication in cell culture. oup.com Prodrugs of 2'-C-β-methylguanosine have also been shown to be more potent than the parent compound against ZIKV in human-derived microvascular endothelial and neuroblastoma cells. umn.edu

With respect to Dengue virus, the nucleoside analog 2'-C-methylcytidine (2CMC) has demonstrated potent anti-DENV activity against all serotypes in both subgenomic RNA replicon and infectious systems. researchgate.netnih.gov The IC50 value for 2CMC against DENV was reported to be 11.2 ± 0.3 μM. researchgate.netnih.gov Furthermore, a prodrug of 6-O-methyl-2'-C-methylguanosine, INX-08189, potently inhibited DENV2 infection in a cell-based system. researchgate.net Mouse studies have also confirmed the anti-DENV activity of 2'-C-methyl analogs. nih.gov

Similarly, 2'-C-methyl-modified nucleosides are effective inhibitors of West Nile virus replication, demonstrating low micromolar to nanomolar anti-WNV activity with minimal cytotoxicity in cell culture. nih.gov The structural element of the 2'-C-methyl substituent is considered crucial for this highly efficient WNV inhibition. nih.gov

| Analog | Virus | Reported Activity | Cell Line | EC50/IC50 (µM) |

|---|---|---|---|---|

| 2'-C-methylguanosine | Zika Virus (ZIKV) | Inhibition of viral replication | Vero | 22.25 ± 0.03 |

| ProTide of 2′-C-β-methylguanosine (UMN-1002) | Zika Virus (ZIKV) | Reduced viral infection | Human microvascular endothelial and neuroblastoma cells | Not Reported |

| 2'-C-methylcytidine (2CMC) | Dengue Virus (DENV) | Potent anti-DENV activity | Huh-7 | 11.2 ± 0.3 |

| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Highly effective inhibition | Not Reported | Low micromolar/nanomolar range |

The antiviral potential of 2'-C-methylated nucleoside analogs extends beyond the Flaviviridae family. Their mechanism of action, targeting the conserved RdRp enzyme, suggests a broad spectrum of activity.

Coronaviridae: The emergence of pathogenic human coronaviruses has highlighted the need for broad-spectrum antiviral agents. Studies have evaluated a panel of nucleoside analogs for activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2. In these studies, 2'-C-methylcytidine exhibited activity against HCoV-OC43 in the single-digit micromolar range with no significant toxicity. nih.gov

Picornaviridae: The Picornaviridae family includes a wide range of human pathogens, such as enteroviruses. While direct data for this compound is not available, the broader class of nucleoside analogs has been explored for antipicornavirus activity. nih.gov The general success of nucleoside analogs against other RNA viruses suggests that this class of compounds could be potential candidates for screening against picornaviruses.

| Analog | Virus Family | Virus | Reported Activity | Cell Line | EC50 (µM) |

|---|---|---|---|---|---|

| 2'-C-methylcytidine | Coronaviridae | Human Coronavirus OC43 (HCoV-OC43) | Antiviral activity with low toxicity | Huh-7 | 9.2 |

Mechanisms of Viral Resistance to 3 Deoxy 3 Fluoro 2 C Methylguanosine Analogs

Identification and Characterization of Resistance-Conferring Mutations in Viral Polymerases

The primary mutation associated with resistance to 2'-C-methyl-containing nucleoside inhibitors in HCV is a serine-to-threonine substitution at position 282 (S282T) in the NS5B polymerase active site. nih.govnih.gov This mutation has been identified in vitro through resistance selection studies with various 2'-C-methylated nucleoside analogs, including those of adenosine (B11128), cytidine (B196190), and guanosine (B1672433). researchgate.netresearchgate.net

The S282 residue is located in motif B of the NS5B polymerase's active site and is highly conserved across all HCV genotypes. Its location is critical for the proper positioning of the incoming nucleoside triphosphate. The substitution of serine with the bulkier threonine at this position is thought to create a steric clash with the 2'-C-methyl group of the analog, which hinders the efficient incorporation of the drug into the growing RNA chain. This interference reduces the inhibitor's ability to terminate chain synthesis. nih.gov

While potent in conferring resistance, the S282T mutation is rarely detected in treatment-naïve patients. nih.goveuropeanreview.org Population sequencing of HCV isolates from large cohorts of patients prior to treatment has shown that the prevalence of S282T is exceedingly low. nih.goveuropeanreview.org This rarity is attributed to a significant fitness cost associated with the mutation. nih.goveuropeanreview.org Even in patients who fail therapy with a nucleoside inhibitor regimen and in whom S282T is selected, the mutant virus is often rapidly replaced by the wild-type virus once the drug pressure is removed. nih.govresearchgate.net

Genotypic and phenotypic characterization of viral isolates from patients experiencing virologic failure during treatment with regimens containing a 2'-C-methyl nucleoside analog has confirmed the emergence of the S282T variant. nih.govnih.gov Advanced sequencing techniques, such as deep sequencing, can detect this mutation as a minor variant within the viral quasispecies even when standard Sanger sequencing cannot. hcvguidelines.org

Phenotypic Evaluation of Resistant Viral Strains

The phenotypic consequences of resistance-conferring mutations are primarily assessed by two key parameters: the level of resistance to the antiviral agent and the viral replication capacity or "fitness."

The S282T mutation in the HCV NS5B polymerase confers a significant, though not insurmountable, level of resistance to 2'-C-methyl nucleoside analogs. In vitro studies using subgenomic replicon systems have shown that the S282T substitution results in a moderate-to-high fold change in the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for this class of drugs. For sofosbuvir (B1194449), a clinically approved 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog, the S282T mutation leads to approximately a 2- to 18-fold increase in resistance. nih.govresearchgate.net A similar level of resistance is observed for other 2'-C-methyl analogs. europeanreview.org

A critical phenotypic characteristic of the S282T mutant is its substantially impaired replication fitness compared to the wild-type virus. nih.goveuropeanreview.orgnih.gov The S282T substitution debilitates the polymerase's catalytic efficiency, leading to a significant reduction in the virus's ability to replicate. nih.gov This high fitness cost explains why the mutation is rare at baseline and why it tends to revert to wild-type after treatment cessation. europeanreview.orgnih.gov This reduced fitness is a major reason why nucleoside polymerase inhibitors are considered to have a high barrier to resistance. nih.govnih.gov While the virus can escape the drug, it does so at the cost of its own replication efficiency.

Table 1: Phenotypic Characteristics of the HCV NS5B S282T Mutant

| Characteristic | Description | Finding | Source(s) |

| Resistance Level | Fold-increase in EC₅₀/IC₅₀ for 2'-C-methyl nucleoside analogs (e.g., Sofosbuvir) | ~2 to 18-fold | nih.govresearchgate.net |

| Replication Fitness | Viral replication capacity relative to wild-type virus | Severely impaired/debilitated | nih.goveuropeanreview.orgnih.gov |

| Clinical Prevalence | Frequency in treatment-naïve patients | Rare | nih.goveuropeanreview.org |

| Persistence | Stability of the mutation after removal of drug pressure | Low; rapidly reverts to wild-type | nih.govresearchgate.net |

Analysis of Cross-Resistance Profiles with Mechanistically Distinct Antiviral Agents

An important aspect of managing antiviral resistance is understanding the cross-resistance profile of a given mutation. Cross-resistance occurs when a single mutation confers resistance to multiple drugs, particularly those within the same class or with similar mechanisms of action.

The S282T mutation in HCV NS5B is highly specific to 2'-C-methyl nucleoside inhibitors and generally does not confer cross-resistance to other classes of direct-acting antivirals (DAAs). nih.gov For instance, viral strains carrying the S282T mutation remain fully susceptible to:

NS3/4A Protease Inhibitors (e.g., simeprevir, danoprevir, voxilaprevir) nih.govnih.gov

NS5A Inhibitors (e.g., ledipasvir, daclatasvir, velpatasvir) nih.govmdpi.com

Non-nucleoside NS5B polymerase inhibitors (NNIs) that bind to allosteric sites on the enzyme. nih.gov

This lack of cross-resistance is a cornerstone of modern HCV therapy, which relies on combining DAAs with different mechanisms of action. hcvguidelines.orgnih.gov By targeting multiple viral proteins or different sites on the same protein, combination therapy can effectively suppress the replication of viruses that may be resistant to a single agent.

Furthermore, studies have shown a lack of cross-resistance between different classes of nucleoside inhibitors that select for distinct mutations. For example, replicons resistant to 2'-C-methyl-cytidine (selecting for S282T) showed no cross-resistance to R1479 (4'-azidocytidine), which selects for a different mutation (S96T). nih.gov This suggests that even within the class of nucleoside inhibitors, different modifications can lead to unique resistance profiles.

Investigational Strategies to Counteract or Mitigate Resistance Development

The primary and most successful strategy to mitigate the development of resistance to nucleoside analogs is the use of combination therapy. nih.govhcvguidelines.orgnih.gov Combining a nucleoside inhibitor like a 3'-Deoxy-3'-fluoro-2'-C-methylguanosine analog with one or more DAAs from different classes (e.g., an NS5A inhibitor and/or an NS3/4A protease inhibitor) creates a high genetic barrier to resistance. nih.govmdpi.com For a virus to escape, it would need to acquire multiple resistance mutations simultaneously, which is a statistically rare event, especially when the individual mutations may carry a fitness cost.

Other investigational strategies include:

Development of Next-Generation Nucleoside Inhibitors: Research is ongoing to develop new nucleoside analogs with improved resistance profiles. This includes modifications to the nucleobase, sugar, or phosphate (B84403) prodrug moiety to enhance potency against resistant strains or to select for different, even less fit, resistance mutations.

Combination of Nucleoside Analogs: Combining two different nucleoside inhibitors that have distinct resistance profiles could be a potential strategy. If the resistance mutations for each drug are mutually exclusive or result in a non-viable virus when combined, this approach could effectively prevent resistance.

Host-Targeting Antivirals: Another approach is to develop drugs that target host factors essential for viral replication rather than viral proteins. These are thought to have a much higher barrier to resistance, as the virus cannot easily mutate host proteins. These could be used in combination with direct-acting antivirals.

Regular monitoring for resistance through viral sequencing can help identify the emergence of resistance-associated substitutions early, allowing for timely adjustments to treatment regimens. nih.gov However, for nucleoside analogs with a high barrier to resistance like the 2'-C-methyl family, resistance testing is often not considered clinically necessary due to the rarity and poor fitness of the primary resistance mutation. hcvguidelines.org

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Fluorine and Methyl Substituents at 2' and 3' Positions on Ribose Conformation and Biological Activity

The antiviral efficacy of nucleoside analogs is profoundly influenced by the nature and stereochemistry of substituents on the ribose moiety. These modifications directly impact the sugar's conformational preference, which is a critical determinant for recognition and processing by viral polymerases. The sugar ring of a nucleoside is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the C3'-endo (North) and C2'-endo (South) forms. mdpi.com The conformation adopted by the nucleoside analog must mimic that of the natural substrate to be accepted by the viral RNA-dependent RNA polymerase (RdRp).

The introduction of a fluorine atom at the 2'-position is known to influence the sugar pucker. nih.gov Specifically, a 2'-α-fluoro substituent tends to favor a North (C3'-endo) conformation, which is associated with activity against RNA viruses. mdpi.com Conversely, a 2'-β-fluoro group typically induces a South (C2'-endo) pucker, linked to activity against DNA viruses. mdpi.com This conformational lock is a key design principle in developing selective antiviral agents. In the case of 3'-Deoxy-3'-fluoro-2'-C-methylguanosine, the combination of a 2'-C-methyl group and a 3'-fluoro group creates a unique conformational landscape. The bulky 2'-C-methyl group can introduce steric hindrance that, after incorporation into the nascent viral RNA strand, clashes with the incoming natural nucleotide triphosphate (NTP), leading to immediate chain termination. biorxiv.orgacs.org

The fluorine atom at the 3'-position replaces the hydroxyl group necessary for phosphodiester bond formation, classifying the molecule as a chain terminator. nih.gov Furthermore, the high electronegativity of fluorine can affect the local electronic environment and the stability of the glycosidic bond, potentially increasing the metabolic stability of the analog. mdpi.com Studies on related fluorinated nucleosides have shown that these modifications can enhance antiviral properties. mdpi.comresearchgate.net The combination of the 2'-C-methyl and 3'-fluoro modifications in the guanosine (B1672433) scaffold represents a deliberate design strategy to create a potent inhibitor of viral replication by ensuring both incorporation by the viral polymerase and subsequent, irreversible termination of the growing RNA chain. biorxiv.orgnih.gov

Elucidation of Essential Ribose Configuration and Hydroxy Pharmacophores for Efficacy

For a nucleoside analog to be effective, its ribose (or modified ribose) moiety must present specific pharmacophores that are recognized by both cellular kinases for activation and the viral polymerase for incorporation. A critical pharmacophore is the 5'-hydroxyl group. This group is the primary site of phosphorylation, a necessary three-step bioactivation process that converts the nucleoside into its active triphosphate form (NA-TP). mdpi.com Without the 5'-hydroxyl group, the initial and rate-limiting phosphorylation step cannot occur, rendering the analog inactive. nih.gov

The configuration of the substituents on the sugar ring is paramount. RNA-dependent RNA polymerases have evolved to specifically recognize ribonucleosides, meaning they can discriminate substrates based on the presence of a 2'-hydroxyl group. mdpi.com However, certain modifications at the 2'-position, such as a methyl group, are tolerated and can even enhance inhibitory activity. nih.gov The key to the efficacy of many antiviral nucleosides, including this compound, lies in the modification or removal of the 3'-hydroxyl group. nih.gov

The 3'-hydroxyl group is essential for the polymerase to catalyze the formation of a phosphodiester bond with the subsequent nucleotide, thereby elongating the nucleic acid chain. nih.gov Nucleoside analogs that lack a 3'-hydroxyl group, or have it replaced by a group incapable of forming this bond (like fluorine), are known as obligate chain terminators. nih.govmdpi.com Once the triphosphate form of such an analog is incorporated into the viral genome by the RdRp, no further nucleotides can be added, halting replication. nih.govmdpi.com Therefore, the essential pharmacophoric features for this class of inhibitors are a 5'-hydroxyl group for activation and the absence of a functional 3'-hydroxyl group to ensure chain termination. biorxiv.org

Influence of Nucleobase Modifications on Antiviral Potency

While modifications to the ribose ring are crucial for mechanism of action, alterations to the nucleobase can significantly modulate antiviral potency, spectrum of activity, and metabolic stability. The guanine (B1146940) base of this compound is a key element for its recognition as a substrate for the viral polymerase, which normally incorporates guanosine triphosphate (GTP).

Modifying the purine (B94841) ring system can have varied effects. For instance, replacing the nitrogen at the 7-position with a carbon creates a 7-deaza analog. This modification can sometimes enhance antiviral activity but in other cases may be detrimental, particularly if viral strains develop mutations. nih.gov Another strategy involves modifying exocyclic groups. Replacing the C6-carbonyl group of the guanine base with a methoxy (B1213986) group has been shown to consistently improve activity against the Hepatitis C virus (HCV) replicon in related 2'-methylguanosine analogs. nih.gov This modification creates a "double prodrug" where the methoxy group is later hydrolyzed back to the natural carbonyl. nih.gov

Structure-Property Relationship (SPR) of Prodrug Moieties for Optimal Delivery and Activation

Nucleoside analogs often exhibit suboptimal pharmacological properties, such as poor membrane permeability due to their hydrophilicity and inefficient conversion to the active triphosphate form. mdpi.comnih.gov The first phosphorylation step is often slow and can be a bottleneck in the activation pathway. nih.gov To overcome these limitations, prodrug strategies are employed, with the phosphoramidate (B1195095) ProTide technology being particularly successful. nih.gov

ProTides are prodrugs where the 5'-monophosphate is masked with an aryloxy group and an amino acid ester. nih.gov This modification neutralizes the negative charge of the phosphate (B84403) group, increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.gov Once inside the cell, the prodrug moiety is enzymatically cleaved in a specific sequence to release the 5'-monophosphate of the analog. nih.gov This bypasses the often inefficient initial kinase-dependent phosphorylation step, leading to higher intracellular concentrations of the active triphosphate metabolite. nih.gov

The structure-property relationship of the ProTide moiety is well-studied. The choice of the aryl group, the amino acid, and the ester component are all critical for modulating the rate of activation and the stability of the prodrug. nih.gov For example, extensive SAR studies on the phosphoramidates of d4T (stavudine) investigated these three components to optimize delivery. nih.gov The success of this approach is evident in drugs like Sofosbuvir (B1194449), a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine analog, which demonstrated significantly improved potency over its parent nucleoside. mdpi.comnih.gov This technology allows for the effective intracellular delivery of nucleoside monophosphates, which can then be efficiently phosphorylated to the active triphosphate form, dramatically enhancing antiviral efficacy. nih.govnih.gov

Table 1: Impact of Prodrug Moieties on Antiviral Activity of Selected Nucleoside Analogs

| Parent Nucleoside | Prodrug Form | Target Virus | Effect of Prodrug Moiety | Reference |

|---|---|---|---|---|

| 2'-methylguanosine | IDX184 (Phosphoramidate) | HCV | Greatly enhanced antiviral activity | nih.gov |

| 2'-C-methylcytidine | Valopicitabine | HCV | Potent inhibition of HCV RNA polymerase | nih.gov |

| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate | PSI-7851 (Sofosbuvir) | HCV | Potent, pan-genotype inhibitor of HCV replication | nih.gov |

This table is interactive and can be sorted by column.

Application of Computational Chemistry in SAR Analysis and Analog Design

Computational chemistry and molecular modeling have become indispensable tools in the design and optimization of antiviral nucleoside analogs. These methods provide critical insights into the structural and dynamic basis of inhibitor-polymerase interactions, guiding the synthesis of more potent and selective compounds.

Molecular dynamics (MD) simulations are used to study the behavior of a nucleoside analog within the active site of the viral polymerase. nih.gov These simulations can reveal how modifications on the ribose ring, such as the 2'-C-methyl and 3'-fluoro groups, affect the stability of the analog in the active site and how they lead to chain termination. biorxiv.orgnih.gov For instance, simulations have shown that a 2'-methyl group can cause steric clashes that disrupt the positioning of the next incoming nucleotide, thus explaining its immediate termination effect. biorxiv.orgacs.org

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed to analyze the conformational preferences of the modified sugar ring. nih.gov These calculations help predict whether a given substitution will favor the desired North (C3'-endo) conformation for activity against RNA viruses. nih.gov Modeling studies can also be used to predict the binding affinity of newly designed analogs and to understand the structural basis for drug resistance mutations. By simulating how a mutation in the polymerase affects the binding of an inhibitor, researchers can proactively design next-generation drugs that are less susceptible to resistance. This in silico approach accelerates the drug discovery process, reduces the need for extensive and costly chemical synthesis, and allows for a more rational design of nucleoside analogs with optimized antiviral profiles. nih.gov

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-methylguanosine |

| 7-deaza-2'-methyl adenosine (B11128) |

| Acyclovir |

| Adenosine |

| Adefovir |

| Balapiravir |

| Bemnifosbuvir |

| Cidofovir |

| Cordycepin |

| Didanosine |

| Elvucitabine |

| Famciciclovir |

| Favipiravir |

| Ganciclovir |

| Guanosine |

| IDX184 |

| INX-189 |

| INX-08189 |

| Penciclovir |

| PSI-7851 |

| Remdesivir |

| Ribavirin |

| Sofosbuvir |

| Stavudine (d4T) |

| T-1105 |

| T-1106 |

| Tenofovir |

| Valacyclovir |

| Valganciclovir |

| Valopicitabine |

| 3'-deoxy-3'-fluoroadenosine |

| 3'-deoxy-3'-fluoroguanosine |

| 3'-deoxy-3'-fluorouridine |

| 2'-C-methyl-cytidine |

| 2'-deoxy-2'-fluoro-2'-C-methylcytidine |

| 2'-deoxy-2'-fluoro-2'-C-methyluridine |

| 4'-azido-2'-deoxy-2'-fluorocytidine |

Cellular Pharmacology and Metabolism of 3 Deoxy 3 Fluoro 2 C Methylguanosine

Cellular Uptake Mechanisms and Intracellular Distribution Kinetics

The entry of 3'-Deoxy-3'-fluoro-2'-C-methylguanosine into host cells is a crucial first step for its pharmacological activity. As a nucleoside analog, it is expected to utilize the same transport mechanisms as endogenous nucleosides. The human cell membrane is equipped with two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov

ENTs, such as ENT1 and ENT2, are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient. In contrast, CNTs (CNT1, CNT2, and CNT3) are sodium-dependent symporters that can transport nucleosides against a concentration gradient, actively accumulating them within the cell. The specific transporters involved in the uptake of this compound have not been definitively identified in published literature. However, studies on structurally similar nucleoside analogs provide insights into the likely pathways. For instance, the related compound, β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), has been shown to be a substrate for cellular nucleoside transporters.

Once inside the cell, the distribution of this compound is influenced by its subsequent metabolism. The initial parent compound is expected to be distributed throughout the cytoplasm. Following phosphorylation, the resulting charged nucleotide metabolites are effectively trapped within the cell, as the phosphorylated forms are not substrates for the nucleoside transporters. This intracellular trapping is a key feature for many successful nucleoside analog drugs, as it allows for the accumulation of the active triphosphate species.

Detailed Metabolic Pathways of Conversion to Active and Inactive Metabolites

The biological activity of this compound is contingent upon its conversion to the corresponding 5'-triphosphate derivative. This multi-step phosphorylation cascade is catalyzed by a series of host cell kinases.

Once the monophosphate is formed, it is sequentially phosphorylated to the diphosphate (B83284) and then to the active triphosphate by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These latter two steps are generally more efficient than the initial phosphorylation.

In addition to the activation pathway, this compound may be subject to metabolic inactivation. A potential route of inactivation for guanosine (B1672433) analogs is deamination by enzymes such as adenosine (B11128) deaminase, which can sometimes act on guanosine and its analogs, or by other more specific deaminases. Another possibility is cleavage of the glycosidic bond by nucleoside phosphorylases, which would release the guanine (B1146940) base and the modified sugar. The 2'-C-methyl group, however, is known to often confer resistance to such enzymatic degradation.

A study on the related compound, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), revealed a second metabolic pathway involving deamination of the monophosphate to form the corresponding uridine (B1682114) monophosphate analog, which is then further phosphorylated to an active triphosphate. nih.gov It is plausible that a similar deamination could occur with this compound monophosphate, leading to the formation of a xanthosine (B1684192) or inosine (B1671953) analog, although this has not been experimentally confirmed.

Enzymatic Stability against Host Nucleoside-Metabolizing Enzymes

The persistence of this compound and its phosphorylated metabolites within the cell is heavily influenced by their stability against degradation by host enzymes. Key enzymes that can inactivate nucleoside analogs include nucleosidases, deaminases, and phosphorylases.

The structural modifications at the 2' and 3' positions of the ribose sugar in this compound are anticipated to provide a degree of protection against enzymatic degradation. The 2'-C-methyl group, in particular, has been shown in various nucleoside analogs to sterically hinder the approach of enzymes that would otherwise metabolize the compound. This can lead to a longer intracellular half-life of the parent nucleoside and its active triphosphate form.

Table 1: Stability of a Related Tricyclic 2'-C-methylguanosine Analog

| Compound | Solvent | Conversion to Parent Nucleoside (8) after 3 weeks |

| 36 | Water | 30% |

| 39 | Water | 60% |

Data adapted from a study on tricyclic derivatives of 2'-C-methylguanosine, where the conversion back to the parent nucleoside (8) was monitored. nih.gov This provides an indirect measure of the stability of the glycosidic bond.

Intracellular Triphosphate Accumulation, Retention, and Turnover

The efficacy of a nucleoside analog is directly related to the concentration and persistence of its active triphosphate form within the target cells. The accumulation of this compound triphosphate is a dynamic process governed by the rates of cellular uptake, phosphorylation, and degradation of both the parent nucleoside and its phosphorylated metabolites.

Studies on prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate have shown that these can lead to the formation of high intracellular levels of the active triphosphate. This suggests that the subsequent phosphorylation steps from the monophosphate to the triphosphate are efficient.

The retention and turnover of the triphosphate form are critical for the duration of the drug's effect. The intracellular half-life of the triphosphate can vary significantly between different nucleoside analogs. For the related compound PSI-6130, its triphosphate form (PSI-6130-TP) was found to have a half-life of 4.7 hours in primary human hepatocytes. Interestingly, its deaminated metabolite, RO2433-TP, exhibited a much longer half-life of 38 hours. nih.gov

Table 2: Intracellular Triphosphate Levels of a Related Guanosine Analog Prodrug

| Prodrug Compound | Incubation Concentration (µM) | Incubation Time (h) | Intracellular Triphosphate Concentration (pmol/10⁶ cells) in human PBMCs |

| 12 | 10 | 24 | ~150 |

| 5 | 10 | 24 | ~100 |

| 17 | 10 | 24 | ~75 |

| 14 | 10 | 24 | ~50 |

| 18 | 10 | 24 | ~25 |

Data derived from a study on cyclic phosphoramidate (B1195095) prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine. The data is an approximation based on the provided graph in the source. nih.gov

The turnover of the triphosphate pool is influenced by both enzymatic degradation (dephosphorylation) and utilization by the target viral polymerase. A long intracellular half-life of the active triphosphate is a desirable characteristic for an antiviral agent, as it can allow for less frequent dosing.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatizations and Advanced Prodrug Strategies for Enhanced Efficacy

The inherent activity of a nucleoside analogue is often limited by its ability to enter target cells and be converted into its active triphosphate form by host or viral kinases. nih.gov Consequently, a major avenue of future research lies in the chemical modification of the parent 3'-Deoxy-3'-fluoro-2'-C-methylguanosine molecule to enhance its pharmacological properties.

Novel Derivatizations: Future work will likely involve the synthesis and evaluation of a series of purine (B94841) nucleosides containing the 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety. nih.gov Modifications to the purine base, such as the introduction of an amino group at the 2-position, have been shown to be crucial for anti-HCV activity in related compounds. nih.gov Further exploration of substitutions at various positions on the guanine (B1146940) base could yield derivatives with improved potency or a better selectivity profile. Additionally, modifications at the 4' and 5' positions of the sugar ring, which have proven successful for other nucleoside analogues like ALS-8112, could be explored. mdpi.com These could include the introduction of small heterocyclic rings or unique ether groups to modulate the compound's interaction with viral polymerases and cellular enzymes. mdpi.com

Advanced Prodrug Strategies: A critical strategy to overcome the hurdles of cellular uptake and initial phosphorylation is the use of prodrugs. The aryloxy phosphoramidate (B1195095) ProTide technology, famously used for sofosbuvir (B1194449), represents a highly successful approach. mdpi.commdpi.com This strategy masks the initial phosphate (B84403) group, allowing the molecule to efficiently penetrate the cell membrane before being metabolized intracellularly to the active monophosphate form, bypassing the often rate-limiting initial phosphorylation step. mdpi.com Research has demonstrated the potential of a cyclic phosphoramidate prodrug of 2′-Deoxy-2′-fluoro-2′-C-methylguanosine, PSI-352938, as an inhibitor of HCV replication. asm.org Future efforts will likely focus on designing and synthesizing novel phosphoramidate and other prodrug moieties to optimize delivery to target tissues, enhance the generation of the active triphosphate form, and potentially reduce off-target effects. asm.orgresearchgate.net

Table 1: Potential Derivatization and Prodrug Strategies

| Strategy | Rationale/Goal | Example/Concept |

|---|---|---|

| Base Modification | Enhance binding to viral polymerase; improve selectivity. | Substitution at the N7 or C8 position of the guanine ring. |

| 4'-Sugar Modification | Alter sugar pucker and interaction with polymerase; potentially block chain termination by host polymerases. | Introduction of 4'-ethynyl, 4'-cyano, or 4'-azido groups. mdpi.com |

| Phosphoramidate (ProTide) | Bypass initial kinase phosphorylation; enhance cell permeability. | Design of novel phenyl, amino acid, and ester combinations as seen in sofosbuvir and remdesivir. mdpi.comasm.org |

| Cyclic Phosphate Prodrugs | Create a constrained conformation that may be efficiently processed intracellularly. | Further optimization of structures like PSI-352938. asm.org |

Investigating Therapeutic Potential against Underexplored and Emerging Viral Pathogens

While initial research has focused on established viruses like HCV, the structural features of this compound suggest it could be a broad-spectrum antiviral agent. Fluorinated nucleosides are a class of bioactive molecules with excellent potential as broad-spectrum antivirals. nih.govnih.gov The strategy of targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme conserved across many RNA viruses, supports this hypothesis. nih.gov

Future research should systematically screen the compound and its optimized prodrugs against a panel of high-priority viral pathogens. A closely related analogue, 3′-deoxy-3′-fluoroadenosine, has already demonstrated potent, low-micromolar activity against emerging flaviviruses, including Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). nih.gov This provides a strong rationale for evaluating this compound against these same threats. Indeed, a cyclic phosphoramidate prodrug of the compound has been specifically investigated for treating Dengue Virus infection. asm.org

The ongoing threat of viral pandemics caused by agents such as coronaviruses (e.g., SARS-CoV-2, MERS-CoV), filoviruses (Ebola), and paramyxoviruses (Nipah) makes the expansion of the antiviral pipeline a global health priority. nih.gov Given that other nucleoside analogues have shown activity against these viruses, it is critical to investigate the potential of this compound in these contexts. nih.gov

Table 2: Potential Emerging Viral Targets for Investigation

| Viral Family | Specific Virus | Rationale for Investigation |

|---|---|---|

| Flaviviridae | Dengue Virus, Zika Virus, West Nile Virus, TBEV | Proven activity of a prodrug against Dengue and potent activity of the adenosine (B11128) analogue against other flaviviruses. asm.orgnih.gov |

| Coronaviridae | SARS-CoV-2, MERS-CoV | The RdRp is a validated target for nucleoside analogues (e.g., Remdesivir). |

| Paramyxoviridae | Nipah Virus, Respiratory Syncytial Virus (RSV) | Related 2'-fluoro nucleosides have shown activity against Nipah and RSV. mdpi.com |

| Togaviridae | Chikungunya Virus | Another arthropod-borne virus with pandemic potential where the RdRp is a viable target. |

Synergistic Effects in Combination Therapies with Other Antivirals

The standard of care for many chronic viral infections, such as HIV and HCV, involves combination therapy. mdpi.com This approach utilizes drugs with different mechanisms of action to enhance viral suppression, reduce the likelihood of developing drug-resistant mutations, and potentially shorten treatment duration. It is a critical future research direction to investigate this compound and its prodrugs in combination with other antiviral agents.

For viruses like HCV and Dengue, this could involve pairing the nucleoside polymerase inhibitor with protease inhibitors, NS5A inhibitors, or compounds targeting viral entry or assembly. For other viral infections, combinations with immunomodulatory agents that boost the host's antiviral response could be explored. Studies would need to be designed to assess for synergistic, additive, or antagonistic effects, typically using cell-based assays and checkerboard analyses to determine the nature of the drug-drug interaction. Identifying synergistic combinations would significantly enhance the translational potential of the compound.

Development of Advanced In Vitro and In Vivo Models for Mechanistic and Efficacy Studies

Robust and predictive experimental models are essential for elucidating the mechanism of action and evaluating the efficacy of antiviral candidates. Research on this compound will benefit from the development and application of more sophisticated models.

Advanced In Vitro Models: Initial studies have relied heavily on subgenomic replicon systems, particularly for HCV, which allow for the study of viral RNA replication in a contained cell culture system. nih.govresearchgate.net Future research should move towards using systems that involve the full viral life cycle, including infectious virus production, to provide a more comprehensive assessment of antiviral activity. nih.gov Furthermore, the development of organoid or 3D cell culture models that more closely mimic the architecture and physiology of target tissues (e.g., liver organoids for HCV, neural organoids for ZIKV) would provide more clinically relevant data. Novel imaging techniques, such as quantitative phase imaging using holographic microscopy, have been used to characterize the antiviral and cytotoxic profiles of related fluoro-modified nucleosides and could be applied here for detailed, real-time analysis of drug effects on host cells. nih.gov

In Vivo Models: While cell culture data is vital, in vivo efficacy must be demonstrated in animal models. For related compounds, mouse models of TBEV and WNV infection have been successfully used to show a significant decrease in mortality and clinical signs of disease. nih.gov A key future direction is the development and validation of robust small animal models for other emerging viruses to test the efficacy of this compound.

Furthermore, advanced imaging techniques can be translated to in vivo studies. The synthesis of a radiolabeled version of the compound, for instance, by incorporating ¹⁸F, could enable Positron Emission Tomography (PET) imaging. nih.govnih.gov This would allow for non-invasive, real-time visualization of the drug's biodistribution, its accumulation in target tissues, and its ability to suppress viral replication in vivo, providing invaluable pharmacokinetic and pharmacodynamic data. nih.gov

Q & A

Q. Q1: What are the key synthetic challenges in preparing 3'-Deoxy-3'-fluoro-2'-C-methylguanosine, and how can they be methodologically addressed?

Answer: The synthesis of fluorinated nucleosides like this compound often involves stereochemical control during fluorination and sugar moiety modifications. A common approach is using tBuPhSiCl for hydroxyl protection, followed by CFSOCl for selective activation of the 3'-position . Fluorination can be achieved via nucleophilic substitution with KSAc or similar reagents. Purification via reverse-phase HPLC is critical to isolate diastereomers, as improper separation may lead to reduced antiviral activity .

Q. Q2: What in vitro assays are most reliable for evaluating the antiviral activity of this compound against HCV?

Answer: Stable HCV replicon systems (genotype 1a, 1b, or 2a) in Lunet cells are widely used. Key parameters include:

- EC : Measure compound concentration required for 50% inhibition of replicon RNA synthesis. For this compound analogs like PSI-352938, EC values range from 0.13–0.20 μM .

- Cytotoxicity (CC) : Assessed using primary hepatocytes or Huh-7 cells to calculate selectivity indices (e.g., >10 for genotype 1b) .

- Replicon clearance : Monitor RNA rebound after drug removal to confirm sustained antiviral effects .

Advanced Research Questions

Q. Q3: How can prodrug strategies enhance the bioavailability and intracellular activation of this compound?

Answer: The parent nucleoside often exhibits poor phosphorylation to its active triphosphate form. Phosphoramidate prodrugs (e.g., PSI-352938) bypass this bottleneck by delivering the 5'-monophosphate intracellularly. Key design considerations include:

- Esterification : Use of aryloxy phosphoramidate groups to improve membrane permeability .

- Metabolic activation : Liver-specific enzymes (e.g., carboxylesterases) cleave the prodrug to release the monophosphate, which is further phosphorylated to the triphosphate .

- Diastereomer optimization : PSI-7977 (a purified isomer of PSI-7851) showed superior activity due to enhanced metabolic stability .

Q. Q4: What mechanisms underlie resistance to this compound analogs, and how can cross-resistance be evaluated?

Answer: Resistance typically arises from mutations in the HCV NS5B polymerase (e.g., S282T). To assess cross-resistance:

- Replicon mutagenesis : Introduce known resistance mutations (e.g., S96T/N142T) and compare EC shifts. PSI-352938 retains activity against S282T mutants, unlike non-nucleoside inhibitors .

- Combination studies : Test synergy with NS5A inhibitors (e.g., daclatasvir) or protease inhibitors (e.g., telaprevir). Additive/synergistic effects reduce resistance risk .

Q. Q5: How does the compound’s structure-activity relationship (SAR) influence pan-genotypic efficacy?

Answer:

- Fluorine substitution : The 3'-fluoro group enhances binding to the NS5B active site by mimicking the ribose 3'-OH, critical for polymerase inhibition across genotypes .

- C-methylation : The 2'-C-methyl group prevents RNA chain elongation by inducing steric clash with incoming NTPs .

- Base modifications : Guanosine analogs show broader activity than cytidine derivatives (e.g., PSI-6130) due to improved base pairing with viral RNA .

Q. Q6: What analytical methods are recommended for quantifying intracellular triphosphate levels of this compound?

Answer:

- LC-MS/MS : Quantify triphosphate metabolites in hepatocytes using stable isotope-labeled internal standards (e.g., C-ATP).